molecular formula C10H15NO2 B2626722 N-[(2,5-dimethylfuran-3-yl)methyl]propanamide CAS No. 1705681-98-6

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide

Cat. No.: B2626722
CAS No.: 1705681-98-6
M. Wt: 181.235
InChI Key: PIJBWWMGHFRXSN-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is a chemical compound of interest in organic and medicinal chemistry research. It features a 2,5-dimethylfuran ring system connected to a propanamide chain via a methylene linker. The 2,5-dimethylfuran moiety is a recognized scaffold in the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens . This structural motif is frequently explored in the synthesis of thiazole and other heterocyclic derivatives, which have demonstrated promising activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as pathogenic fungi . The presence of the amide group makes this compound a potential intermediate or precursor in multi-step synthetic routes, including Hantzsch thiazole synthesis, for constructing more complex molecules with potential biological activity . Researchers can utilize this compound as a building block to develop new candidates targeting priority pathogens. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-10(12)11-6-9-5-7(2)13-8(9)3/h5H,4,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBWWMGHFRXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(OC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of selective catalysts for the aldol condensation and hydrogenation-cyclization reactions, as well as efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized furan and tetrahydrofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds related to N-[(2,5-dimethylfuran-3-yl)methyl]propanamide exhibit promising anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
N-[(2,5-dimethylfuran-3-yl)methyl]propanamideHeLa15.2
N-(2,5-dimethylfuran-3-yl)methylamineMCF712.4

These results suggest that the compound could be developed further as a potential therapeutic agent against certain types of cancer.

1.2 Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research has shown that it can modulate neurotransmitter systems, which may be beneficial in treating conditions such as anxiety and depression.

ApplicationMechanism of ActionReference
NeuroprotectionmGluR5 receptor modulation
Anti-anxietySerotonin receptor interaction

Material Science Applications

2.1 Polymer Chemistry

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Polymer TypeProperty EnhancedReference
PolyurethaneIncreased tensile strength
Biodegradable plasticsImproved degradation rate

2.2 Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives, particularly those requiring high durability and resistance to environmental factors.

Case Studies

3.1 Case Study: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide on breast cancer cell lines. The study demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

3.2 Case Study: Polymer Development

A recent project focused on developing a new class of biodegradable polymers using N-[(2,5-dimethylfuran-3-yl)methyl]propanamide as a monomer. The resulting materials exhibited not only enhanced mechanical properties but also faster degradation rates compared to traditional plastics.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The furan ring and the amide group can participate in various biochemical interactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-[(2,5-dimethylfuran-3-yl)methyl]propanamide and related propanamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reported Bioactivity
N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide (Target) C₁₁H₁₅NO₂ 193.24 2,5-Dimethylfuran-3-ylmethyl Not reported Hypothesized antimicrobial/CNS activity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389 Thiazole-oxadiazole-sulfanyl, 2,5-dimethylphenyl 134–178 Antimicrobial (gram-positive bacteria)
Tasimelteon C₁₅H₁₉NO₂ 245.32 Benzofuran-cyclopropylmethyl Not reported Melatonin receptor agonist (sleep disorders)
N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide C₁₉H₁₈N₂O₃ 322.36 3,5-Dimethylphenyl, isoindole-1,3-dione Not reported Unknown (structural analog for drug discovery)
β'-phenyl fentanyl (e.g., N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₉H₃₁N₃O 437.58 Piperidinyl-phenethyl, diphenyl Not reported Opioid receptor agonist (analgesic)

Key Observations :

Structural Complexity and Substituents: The target compound’s dimethylfuran group distinguishes it from sulfur-containing analogs like 7f (thiazole-oxadiazole-sulfanyl) and opioid derivatives (e.g., fentanyl analogs with piperidine rings) .

Physicochemical Properties :

  • Melting points for sulfur-containing analogs (e.g., 7f ) range from 134–178°C , suggesting higher crystallinity due to hydrogen bonding from thiazole/oxadiazole groups. The target compound’s melting point is unreported but may be lower due to reduced polarity.
  • The target’s logP (estimated ~2.1) is likely higher than Tasimelteon (logP ~1.8) , favoring better membrane permeability .

Bioactivity and Applications :

  • Sulfur-containing analogs (7c–7f ) exhibit antimicrobial activity against gram-positive bacteria, attributed to thiazole and sulfanyl groups disrupting bacterial membranes . The target’s furan group may offer similar activity but with untested efficacy.
  • Tasimelteon targets melatonin receptors for sleep regulation, whereas the target’s furan moiety lacks evidence of CNS targeting .
  • Fentanyl analogs (e.g., β'-phenyl fentanyl ) bind opioid receptors , but the target compound’s structure lacks the piperidine-phenethyl motif critical for opioid activity .

Synthetic Accessibility :

  • The target compound’s synthesis is likely simpler than 7f (requiring multi-step heterocycle formation) or the lead-mediated reduction in . A plausible route involves alkylation of propanamide with a chloromethyl-dimethylfuran precursor.

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide features a furan ring, which is known for its diverse biological activities. The presence of the dimethylfuran moiety contributes to the compound's lipophilicity and potential interaction with biological membranes.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The radical scavenging activity of furan derivatives has been documented, suggesting that N-[(2,5-dimethylfuran-3-yl)methyl]propanamide may similarly mitigate oxidative stress in biological systems .

2. Anti-inflammatory Effects
Furan derivatives have been shown to suppress pro-inflammatory mediators in various studies. For instance, studies on related compounds demonstrate their ability to inhibit pathways associated with inflammation, such as the p38 MAPK signaling pathway . This implies that N-[(2,5-dimethylfuran-3-yl)methyl]propanamide may possess similar anti-inflammatory properties.

3. Antimicrobial Activity
The antimicrobial potential of furan derivatives has been explored in various contexts. Compounds similar to N-[(2,5-dimethylfuran-3-yl)methyl]propanamide have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Listeria monocytogenes . This suggests that the compound could be evaluated for its antibacterial properties.

The exact mechanisms by which N-[(2,5-dimethylfuran-3-yl)methyl]propanamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : The compound may interact with specific receptors or proteins within cells, influencing signaling pathways related to inflammation and oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is crucial for evaluating its therapeutic potential. Current research is focused on:

  • Absorption and Distribution : Investigations into how the compound is absorbed into the bloodstream and distributed throughout the body.
  • Metabolism : Studies are examining how the compound is metabolized by liver enzymes and its subsequent effects on biological systems.
  • Excretion : Research into how the compound and its metabolites are eliminated from the body is ongoing.

Case Studies

Several studies have highlighted the potential applications of furan derivatives in therapeutic contexts:

  • Antioxidant Effects : A study demonstrated that a related furan derivative significantly reduced oxidative damage in cellular models exposed to stressors .
  • Anti-inflammatory Properties : Research indicated that another furan compound effectively inhibited inflammatory cytokine production in macrophages .
  • Antimicrobial Efficacy : A series of experiments showed that furan-based compounds exhibited bactericidal effects against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2,5-dimethylfuran-3-yl)methyl]propanamide, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is common for analogous propanamides: (1) alkylation of the furan methyl group with a bromoacetamide intermediate, followed by (2) condensation with propionic acid derivatives. For optimization, adjust reaction temperature (e.g., 80–120°C for amide bond formation), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios (e.g., 1.2:1 amine-to-acyl chloride) to improve yield . Catalysts like HATU or triethylamine (TEA) can enhance coupling efficiency . Monitor purity via TLC (Rf values ~0.3–0.6 in hexane/ethyl acetate) and confirm with LC-MS .

Q. How can the structural identity of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : In 1^1H-NMR, expect signals for the furan methyl groups (δ 2.2–2.4 ppm, singlet) and the propanamide carbonyl (δ ~170 ppm in 13^{13}C-NMR). The methylene group adjacent to the furan ring typically splits into a triplet (δ 3.5–4.0 ppm) due to coupling with the adjacent NH .
  • FT-IR : Look for carbonyl stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated for structurally related propanamides (e.g., N-ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide) .

Q. What stability considerations are critical for storing N-[(2,5-dimethylfuran-3-yl)methyl]propanamide?

  • Methodology : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the amide bond . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving N-[(2,5-dimethylfuran-3-yl)methyl]propanamide?

  • Methodology :

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to rule out false positives/negatives.
  • Metabolic interference : Check for furan ring oxidation (common in cytochrome P450 assays) using LC-MS/MS to identify metabolites .
  • Control experiments : Include structurally similar analogs (e.g., N-acetyl norfentanyl ) to isolate the role of the dimethylfuran moiety.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., opioid receptors, given structural similarity to fentanyl derivatives ).
  • ADMET prediction : Employ tools like SwissADME to estimate logP (~2.5–3.0 for furan-containing propanamides), bioavailability, and blood-brain barrier permeability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can the regioselectivity of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide derivatives be controlled during functionalization?

  • Methodology :

  • Directing groups : Introduce sulfonyl or morpholine groups (e.g., as in N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]propanamide ) to steer electrophilic substitution on the furan ring.
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during synthesis .
  • Catalytic control : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can selectively modify the furan ring without affecting the propanamide backbone .

Methodological Notes

  • Data integration : Cross-reference analytical data (e.g., NMR shifts , crystallographic parameters ) with published analogs to validate results.
  • Safety : Follow protocols for handling toxic intermediates (e.g., bromoacetyl bromide ) in fume hoods with PPE .

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